4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a chloro group at the fourth position, a methyl group at the first position, an oxo group at the second position, and a carbonitrile group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products Formed
Substitution: 4-Amino-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: 4-Chloro-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.
Oxidation: 4-Chloro-1-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and oxo groups enhances its binding affinity to these targets. Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-Chloro-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and methyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-1-methyl-2-oxopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-10-3-2-6(8)5(4-9)7(10)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUTDCLGJCDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556615 | |
Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62617-49-6 | |
Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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